![molecular formula C17H24ClN3O3S B486117 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane CAS No. 825607-30-5](/img/structure/B486117.png)
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane is a complex organic compound that features a piperazine ring substituted with a chlorophenylsulfonyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane typically involves multiple steps. One common route starts with the preparation of 4-chlorophenylsulfonyl chloride, which is then reacted with piperazine to form 4-[(4-chlorophenyl)sulfonyl]-1-piperazine. This intermediate is subsequently reacted with azepane-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane depends on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)hexane
- 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)octane
Uniqueness
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane is unique due to the presence of both a piperazine and an azepane ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
azepan-1-yl-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c18-15-5-7-16(8-6-15)25(23,24)21-13-11-20(12-14-21)17(22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCZNVDJVJLRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
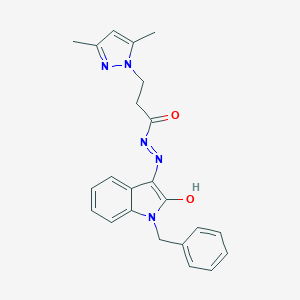
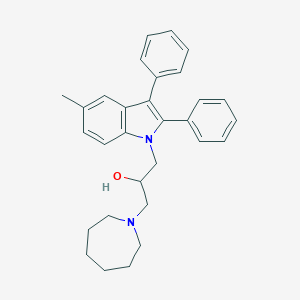
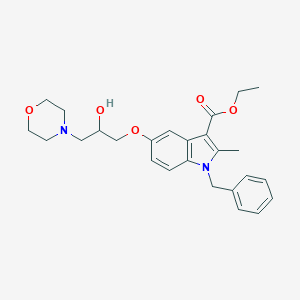
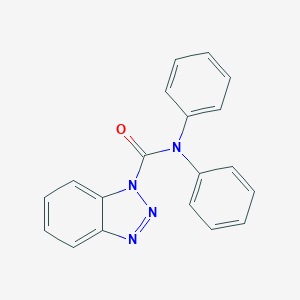
![3-(4-Methoxyphenyl)-7-methyl-2,3,3a,4,5,10-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B486061.png)
![N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B486065.png)
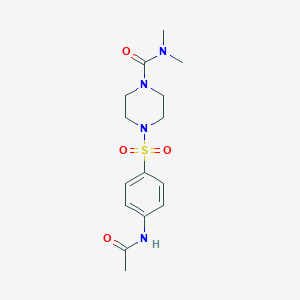
![(4-Chlorophenyl)(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B486067.png)
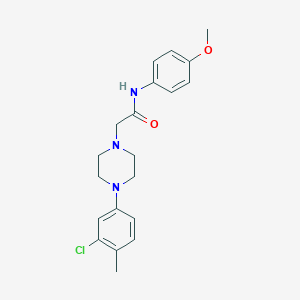

![(4-Chlorophenyl)-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]methanone](/img/structure/B486070.png)
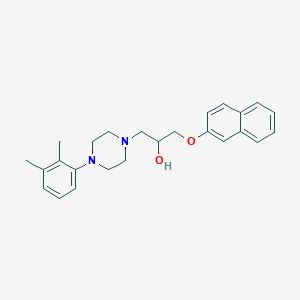
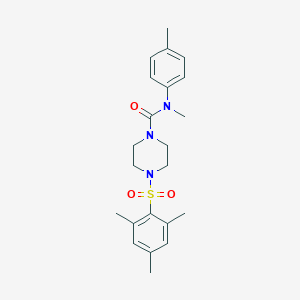
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B486077.png)
